molecular formula C16H26N2O3 B6717308 Methyl 6-(4-methylpent-3-enylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate

Methyl 6-(4-methylpent-3-enylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate

Cat. No.: B6717308
M. Wt: 294.39 g/mol
InChI Key: KBWMWIXNEYVKRA-UHFFFAOYSA-N
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Description

Methyl 6-(4-methylpent-3-enylcarbamoyl)-6-azaspiro[25]octane-2-carboxylate is a synthetic compound with a complex molecular structure It belongs to the class of spiro compounds, which are characterized by a unique arrangement of atoms where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-methylpent-3-enylcarbamoyl)-6-azaspiro[25]octane-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-methylpent-3-enylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-(4-methylpent-3-enylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases that involve spirocyclic compounds.

    Industry: It is used in the development of new polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which Methyl 6-(4-methylpent-3-enylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached to the rings.

    Carbamoyl esters: These compounds have similar functional groups but may lack the spirocyclic structure.

Uniqueness

Methyl 6-(4-methylpent-3-enylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate is unique due to its combination of a spirocyclic core with carbamoyl and ester functional groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

methyl 6-(4-methylpent-3-enylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-12(2)5-4-8-17-15(20)18-9-6-16(7-10-18)11-13(16)14(19)21-3/h5,13H,4,6-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWMWIXNEYVKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCNC(=O)N1CCC2(CC1)CC2C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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